4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Overview
Description
4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is a chemical compound with the CAS Number: 2097932-41-5 . It has a molecular weight of 301.22 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16N4.2ClH/c1-2-4-12(5-3-1)17-10-15-16-13(17)11-6-8-14-9-7-11;;/h1-5,10-11,14H,6-9H2;2*1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 301.22 .Scientific Research Applications
Antifungal Properties
Research highlights the antifungal potential of compounds related to 4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride. A study synthesized a series of derivatives showing notable in vitro antifungal activities, with some compounds being equipotent to miconazole against pathogens such as Cryptococcus neoformans, Aspergillus niger, and Aspergillus flavus (Sangshetti & Shinde, 2011).
Serotonin Receptor Antagonism
Another research focus is the synthesis of derivatives acting as potent 5-HT2 receptor antagonists, a property relevant to the development of therapies for psychiatric disorders. A compound synthesized demonstrated greater 5-HT2 antagonist activity than ritanserin, a known compound, without exhibiting alpha 1 antagonist activity in vivo, indicating potential for central 5-HT2 receptor antagonism (Watanabe et al., 1992).
Antimicrobial Activity
Compounds containing the 1,2,4-triazole structure have been synthesized and tested for antimicrobial activities. Notably, some derivatives exhibited good to moderate activities against various microorganisms, underscoring the potential for developing new antimicrobial agents (Bektaş et al., 2007).
Potential for Diabetes Treatment
Derivatives of 1,2,4-triazol-3-thiol, including those linked to piperidine structures, have been explored for their potential as new drug candidates for type II diabetes. These compounds demonstrated potent inhibition of the α-glucosidase enzyme, suggesting their efficacy in managing blood sugar levels and offering a promising avenue for diabetes treatment (Aziz ur-Rehman et al., 2018).
properties
IUPAC Name |
4-(4-phenyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4.2ClH/c1-2-4-12(5-3-1)17-10-15-16-13(17)11-6-8-14-9-7-11;;/h1-5,10-11,14H,6-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKCRLPBRYLFBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=CN2C3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2097932-41-5 | |
Record name | 4-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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